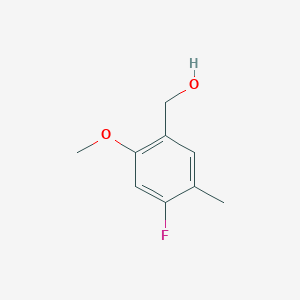
(4-Fluoro-2-methoxy-5-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of phenol, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)methanol typically involves the reaction of 4-fluoro-2-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Fluoro-2-methoxy-5-methylphenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 4-Fluoro-2-methoxy-5-methylbenzaldehyde or 4-fluoro-2-methoxy-5-methylbenzoic acid.
Reduction: 4-Fluoro-2-methoxy-5-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Fluoro-2-methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Fluoro-2-methoxy-5-methylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and fluorine groups can influence the compound’s binding affinity and specificity, while the alcohol group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-Fluoro-2-methoxyphenol: Lacks the methyl group and methanol group.
4-Fluoro-2-methylphenol: Lacks the methoxy group and methanol group.
4-Fluoro-2-methoxy-5-nitrophenol: Contains a nitro group instead of a methyl group.
Uniqueness
(4-Fluoro-2-methoxy-5-methylphenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, while the methoxy and methyl groups influence its solubility and interaction with other molecules .
特性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
(4-fluoro-2-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3 |
InChIキー |
ZPEYLFOBNJXTQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


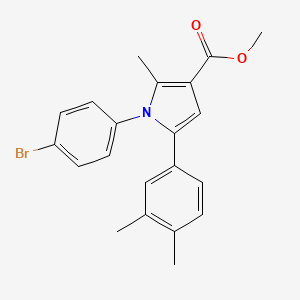
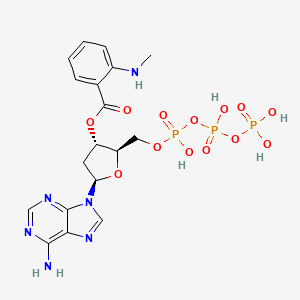
![1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)


![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
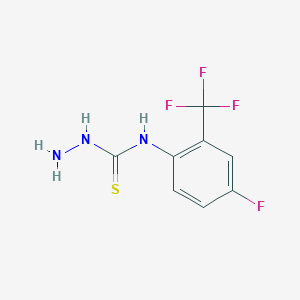
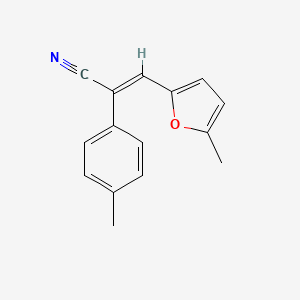
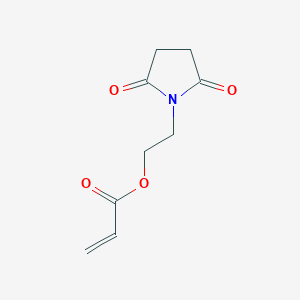

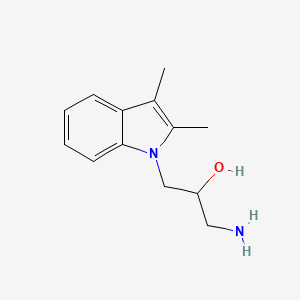
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)


